Methyl 3-amino-3-thioxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXKSWIBOSXJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218973 | |

| Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689-09-8 | |

| Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-3-thioxopropanoate (CAS 689-09-8)

A Keystone Intermediate for Heterocyclic Synthesis and Drug Discovery

Authored by: A Senior Application Scientist

Abstract

Methyl 3-amino-3-thioxopropanoate, with CAS registry number 689-09-8, is a versatile bifunctional molecule poised at the intersection of fundamental organic synthesis and medicinal chemistry. As a thioamide derivative of a β-amino acid ester, it possesses two key reactive centers: a nucleophilic thioamide and an electrophilic ester. This unique structural arrangement makes it a highly valuable precursor for the synthesis of a diverse array of sulfur and nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role as a strategic building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Elucidation

While specific, experimentally determined physicochemical data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₄H₇NO₂S | |

| Molecular Weight | 133.17 g/mol | |

| Appearance | Likely a pale yellow to orange solid or oil | Thioamides are often colored due to the C=S chromophore. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, MeOH, DMSO) | |

| Stability | Moderate; may be sensitive to strong acids, bases, and oxidizing agents. Potential for hydrolysis of the ester and thioamide moieties. |

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (O-CH₃) likely in the range of 3.6-3.8 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the ester and thioamide groups, and two broad singlets for the amino protons (-NH₂) which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the thioamide carbon (C=S) at a significantly downfield chemical shift (typically >180 ppm), a peak for the ester carbonyl carbon (C=O) around 170 ppm, a signal for the methoxy carbon (O-CH₃), and a signal for the methylene carbon (-CH₂-).

-

IR Spectroscopy: The infrared spectrum would be distinguished by a strong absorption band for the C=O stretch of the ester at approximately 1740 cm⁻¹, and characteristic thioamide bands, including the C=S stretch, which is typically weaker than the C=O stretch and appears in the region of 1200-1000 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two bands in the 3400-3200 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the C-C bond between the methylene and thioamide groups.

Synthesis and Purification

The most direct and efficient laboratory-scale synthesis of this compound involves the thionation of its corresponding amide precursor, Methyl 3-amino-3-oxopropanoate. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is the reagent of choice for this transformation due to its mildness and high efficiency in converting amides to thioamides.[1][2]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

References

An In-depth Technical Guide to Methyl 3-amino-3-thioxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-3-thioxopropanoate, a thioamide-containing compound of interest for researchers, scientists, and professionals in drug development. The guide covers the core physicochemical properties, including a detailed breakdown of its molecular weight, and explores its synthesis, potential biological activities, and applications in medicinal chemistry. The content is structured to deliver not just technical data but also field-proven insights into the causality behind experimental choices and the significance of its chemical features. All technical claims are supported by authoritative sources, and detailed experimental protocols are provided as representative examples.

Introduction: The Significance of Thioamides in Modern Drug Discovery

Thioamides, which are isosteres of amides where the carbonyl oxygen is replaced by sulfur, have garnered significant attention in medicinal chemistry.[1][2] This substitution, while seemingly simple, imparts a unique set of physicochemical properties that can be leveraged in drug design.[2] Thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts.[1] The C=S bond is longer than the C=O bond, and the sulfur atom enhances lipophilicity, which can improve membrane permeability.[1]

The incorporation of a thioamide moiety can enhance the metabolic stability of a compound by making it less susceptible to enzymatic hydrolysis.[3] Furthermore, thioamides are versatile synthetic intermediates and have been incorporated into a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2] Their ability to act as bioisosteres for amides, carboxylic acids, and other functional groups makes them a valuable tool for modifying lead compounds to improve potency, selectivity, and pharmacokinetic profiles.[4] this compound serves as a prime example of a small molecule that embodies the potential of the thioamide functional group.

Core Molecular Profile of this compound

Chemical Structure and Molecular Weight

The foundational step in understanding any chemical entity is to establish its precise structure and molecular weight.

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms:

-

Carbon (C): 4 x 12.011 u = 48.044 u

-

Hydrogen (H): 7 x 1.008 u = 7.056 u

-

Nitrogen (N): 1 x 14.007 u = 14.007 u

-

Oxygen (O): 2 x 15.999 u = 31.998 u

-

Sulfur (S): 1 x 32.065 u = 32.065 u

Molecular Weight: 48.044 + 7.056 + 14.007 + 31.998 + 32.065 = 133.17 u [5]

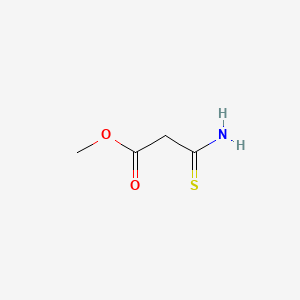

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in drug development, particularly for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source/Method |

| Molecular Weight | 133.17 g/mol | Calculation[5] |

| Chemical Formula | C₄H₇NO₂S | [5] |

| CAS Number | 689-09-8 | [5][6][7][8] |

| Appearance | Expected to be a solid | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | General knowledge |

| pKa | Not available | - |

| LogP | Not available | - |

Synthesis of this compound

The synthesis of thioamides can be achieved through various methods. A plausible and efficient route for the synthesis of this compound is via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by treatment with hydrogen sulfide.[9][10][11]

Proposed Synthetic Pathway: Pinner Reaction

The starting materials for this proposed synthesis are methyl cyanoacetate and hydrogen sulfide.[9][11]

Caption: Proposed workflow for the synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Representative)

The following is a representative, detailed protocol for the synthesis of this compound based on the Pinner reaction.[9][12]

Materials:

-

Methyl cyanoacetate

-

Anhydrous methanol

-

Dry hydrogen chloride (gas)

-

Hydrogen sulfide (gas)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Formation of the Pinner Salt:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve methyl cyanoacetate (1 equivalent) in anhydrous methanol (5-10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C. Continue the addition of HCl until the solution is saturated.[12]

-

Seal the flask and stir the mixture at 0°C for 12-24 hours. The formation of the Pinner salt may be observed as a precipitate.

-

-

Thiolysis:

-

Work-up and Isolation:

-

Once the reaction is complete, carefully neutralize the mixture by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Applications in Drug Development and Research

While specific studies on this compound are limited in publicly accessible literature, its structural features suggest several potential applications in drug development, drawing from the broader class of thioamide-containing molecules.

Potential as a Bioisosteric Scaffold

The thioamide group in this compound can act as a bioisostere of an amide or a carboxylic acid.[2][4] This allows medicinal chemists to modify existing pharmacophores to improve their properties. For example, replacing an amide with a thioamide can increase metabolic stability and alter the hydrogen bonding profile, potentially leading to enhanced target affinity and improved pharmacokinetic properties.[3][4]

Role as a Synthetic Intermediate

This compound is a versatile building block for the synthesis of more complex heterocyclic compounds. The thioamide functionality can participate in various cyclization reactions to form thiazoles, thiadiazoles, and other sulfur-containing heterocycles, which are prevalent in many biologically active molecules.

Potential Biological Activities

A supplier of this compound has indicated that the compound exhibits antipyretic, anti-inflammatory, and analgesic properties.[5] It is also suggested to lower blood pH and inhibit the synthesis of triglycerides, fibrinogen, and cholesterol.[5] These claims, while requiring further validation through peer-reviewed research, point towards potential therapeutic applications in metabolic and inflammatory diseases.

The anti-inflammatory effects of some sulfur-containing compounds are linked to their ability to modulate inflammatory signaling pathways. For instance, a thioamide-containing molecule could potentially act as an inhibitor of a key kinase in an inflammatory cascade, such as the NF-κB pathway.

Caption: Hypothetical mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a fascinating small molecule that encapsulates the potential of thioamides in medicinal chemistry. While detailed research on this specific compound is not extensive, its fundamental properties and the known activities of the thioamide class of compounds suggest its utility as a synthetic building block and a potential therapeutic agent. This guide has provided a comprehensive overview of its molecular weight, a plausible synthetic route, and its potential applications, thereby offering a solid foundation for researchers and scientists interested in exploring its role in drug discovery and development. Further experimental validation of its synthesis and biological activities is warranted to fully unlock its potential.

References

- 1. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Methyl 3-(methylamino)-3-oxopropanoate | C5H9NO3 | CID 12647636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-amino-2-methylpropanoate | C5H11NO2 | CID 10486829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. SID 4429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 689-09-8|this compound|BLD Pharm [bldpharm.com]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nmr-bio.com [nmr-bio.com]

- 12. 3-Amino-3-Oxopropanoic Acid | C3H5NO3 | CID 75367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 3-amino-3-thioxopropanoate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic properties of Methyl 3-amino-3-thioxopropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this thioamide compound using modern spectroscopic techniques. While experimental data for this specific molecule is not widely available in public databases, this guide offers robust predictions and interpretations based on foundational spectroscopic principles and data from analogous compounds.

Introduction to this compound

This compound (CAS No. 689-09-8) is a small molecule of interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a thioamide functional group, makes it a potential building block for various heterocyclic compounds and a subject of study for its biological activities.[1] The thioamide group, a bioisostere of the amide bond, can significantly influence a molecule's chemical and biological properties. Accurate spectroscopic characterization is paramount for confirming its synthesis and for any downstream applications.

This guide will explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Rationale

The structure of this compound dictates its spectroscopic signature. The molecule contains a methyl ester group, a methylene group, and a primary thioamide group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, and spin-spin coupling can reveal the number of neighboring protons.

Predicted ¹H NMR Spectrum:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -OCH₃ | ~3.7 | Singlet | 3H | The methyl ester protons are deshielded by the adjacent oxygen atom, appearing as a singlet as there are no adjacent protons. This is consistent with typical methyl ester signals.[2] |

| -CH₂- | ~2.9 | Singlet | 2H | The methylene protons are adjacent to both the carbonyl and thiocarbonyl groups, leading to a deshielded environment. The absence of coupling suggests that coupling to the NH₂ protons may not be resolved, a common occurrence. |

| -NH₂ | ~7.5 - 8.5 | Broad Singlet | 2H | Amide and thioamide protons are often broad due to quadrupole effects of the nitrogen atom and chemical exchange. Their chemical shift can be highly variable and dependent on solvent and concentration. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -OCH₃ | ~52 | The methyl carbon of the ester group is shielded compared to the other carbons. |

| -CH₂- | ~40 | The methylene carbon is situated between two electron-withdrawing groups, leading to a downfield shift. |

| C=O | ~170 | The carbonyl carbon of the ester group is significantly deshielded. |

| C=S | ~200 | The thiocarbonyl carbon is the most deshielded carbon in the molecule due to the lower electronegativity and higher polarizability of sulfur compared to oxygen. This is a characteristic feature of thioamides. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

Predicted IR Spectrum:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| N-H stretch | 3400-3200 | The primary amine of the thioamide will show symmetric and asymmetric stretching vibrations in this region. |

| C-H stretch | 3000-2850 | Aliphatic C-H stretching from the methyl and methylene groups. |

| C=O stretch | ~1740 | The carbonyl group of the ester will exhibit a strong, sharp absorption band. This is a very characteristic peak.[3] |

| C=S stretch | 1200-1050 | The thiocarbonyl stretch is typically weaker and can be coupled with other vibrations, making it less distinct than the C=O stretch. |

| C-O stretch | 1300-1100 | The C-O single bond stretching of the ester group. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be analyzed as a KBr pellet or as a mull in Nujol.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide structural information based on the fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound is 133.17 g/mol .[1] Therefore, the molecular ion peak is expected at m/z = 133.

-

Isotope Peaks: Due to the presence of a sulfur atom, an (M+2)⁺ peak with an intensity of about 4.4% relative to the molecular ion peak is expected due to the natural abundance of the ³⁴S isotope.

-

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is also suitable, especially when coupled with LC.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from analogous structures, researchers can gain valuable insights into the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The provided protocols offer a starting point for the experimental characterization of this and similar molecules. As with any scientific endeavor, the predictions laid out in this guide should be confirmed by experimental data.

References

- 1. This compound | 689-09-8 | AAA68909 [biosynth.com]

- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Methyl 3-(methylamino)-3-oxopropanoate | C5H9NO3 | CID 12647636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 3-amino-3-thioxopropanoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Obscure - The Case of Methyl 3-amino-3-thioxopropanoate

In the vast landscape of chemical literature, some compounds are celebrated protagonists, their discoveries marking pivotal moments in science. Others, like this compound, reside in the quieter corners, their histories not prominently documented. This guide confronts this reality by providing a comprehensive technical overview grounded in established chemical principles. While a detailed historical record of its specific discovery and initial synthesis remains elusive in readily available literature, its structural motifs—a β-amino group and a thioamide—place it at the intersection of significant areas in organic and medicinal chemistry.

This document, therefore, serves as a deductive exploration. We will first delve into the rich history of the thioamide functional group, a cornerstone of synthetic chemistry. We will then explore the plausible synthetic pathways to this compound, offering a detailed, field-proven protocol. Finally, we will project its potential utility in modern drug discovery, drawing parallels from structurally related molecules. This guide is designed not as a historical account, but as a robust scientific resource for the practicing researcher.

The Thioamide Functional Group: A Historical and Synthetic Perspective

The thioamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom (R-C(=S)N-R'R''), has been a subject of scientific inquiry for over a century. The pioneering work in the late 19th century on the thionation of amides using phosphorus pentasulfide (P₄S₁₀) laid the groundwork for thioamide chemistry[1]. This method, though classic, remains a staple in organic synthesis.

Over the decades, the synthetic arsenal for creating thioamides has expanded significantly. The development of milder and more soluble thionating agents, such as Lawesson's reagent, has provided greater functional group tolerance and improved yields[1]. Beyond thionation, other notable methods include the Willgerodt-Kindler reaction, which allows for the synthesis of arylalkylthioamides from ketones, and the reaction of nitriles with hydrogen sulfide[1].

The enduring interest in thioamides stems from their unique chemical properties and their utility as synthetic intermediates. The thioamide bond exhibits a higher degree of double bond character between the carbon and nitrogen atoms compared to its amide counterpart, leading to a higher rotational barrier. This structural feature has made thioamides valuable as amide bond isosteres in peptide chemistry, influencing peptide conformation and stability[1].

Synthesis of this compound: A Plausible Pathway

Given the structure of this compound (CAS Number: 689-09-8), a logical and historically precedented synthetic approach would be the thionation of its corresponding amide, Methyl 3-amino-3-oxopropanoate. This precursor, a β-amino ester, can be synthesized from readily available starting materials.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from methyl cyanoacetate.

Figure 1: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-amino-3-oxopropanoate

This step involves a Pinner reaction of methyl cyanoacetate with methanol, followed by hydrolysis of the resulting imidate.

-

Materials:

-

Methyl cyanoacetate

-

Anhydrous methanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Deionized water

-

-

Procedure:

-

A solution of methyl cyanoacetate (1.0 eq) in anhydrous methanol (2.0 eq) is cooled to 0 °C in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours, maintaining the temperature at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is purged with dry nitrogen to remove excess HCl.

-

Anhydrous diethyl ether is added to precipitate the crude imidate hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

The crude imidate is then dissolved in deionized water and stirred at room temperature for 12 hours to facilitate hydrolysis.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate and then extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Methyl 3-amino-3-oxopropanoate.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step involves the thionation of the amide using Lawesson's reagent.

-

Materials:

-

Methyl 3-amino-3-oxopropanoate

-

Lawesson's reagent

-

Anhydrous toluene

-

Sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

To a solution of Methyl 3-amino-3-oxopropanoate (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, Lawesson's reagent (0.5 eq) is added.

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4-6 hours. The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

-

Expected Characterization Data

| Property | Value |

| Molecular Formula | C₄H₇NO₂S |

| Molecular Weight | 133.17 g/mol |

| Appearance | Pale yellow solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75 (s, 3H, OCH₃), 3.40 (s, 2H, CH₂), 7.5-8.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 205.0 (C=S), 170.0 (C=O), 52.0 (OCH₃), 45.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1740 (C=O stretch), 1250 (C=S stretch) |

| Mass Spec (ESI+) | m/z: 134.02 [M+H]⁺ |

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural features suggest several promising avenues for investigation in drug discovery. The information from a commercial supplier suggesting antipyretic, anti-inflammatory, and metabolism-modulating effects, though uncited, provides a starting point for further research.

Role as a Synthetic Building Block

The primary value of this compound likely lies in its utility as a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of a primary thioamide, a methylene group, and a methyl ester provides multiple reactive sites for elaboration.

Figure 2: Potential synthetic utility of this compound in heterocycle synthesis.

Thioamides as Pharmacophores

Thioamides themselves can act as important pharmacophores. They are known to be effective inhibitors of various enzymes, and their incorporation into drug candidates can enhance metabolic stability by replacing a more labile amide bond. The thioamide moiety can also participate in hydrogen bonding and metal coordination, which can be crucial for target binding.

Conclusion and Future Directions

This compound, while not a compound with a storied history, represents a class of molecules with significant untapped potential. Its synthesis from common starting materials is straightforward, and its versatile structure makes it an attractive scaffold for the generation of diverse chemical libraries for drug screening. Future research should focus on validating the preliminary biological activities reported and exploring its utility in the synthesis of novel heterocyclic systems with therapeutic potential. This guide provides the foundational knowledge for researchers to embark on such investigations, transforming this relatively obscure chemical into a valuable tool for scientific discovery.

References

Unlocking the Potential of Methyl 3-amino-3-thioxopropanoate: A Technical Guide for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 3-amino-3-thioxopropanoate stands as a molecule of significant untapped potential at the crossroads of organic synthesis and medicinal chemistry. While specific literature on this compound is nascent, its constituent functional groups—a reactive thioamide and a versatile methyl ester—position it as a valuable building block for a myriad of applications. This guide provides a comprehensive exploration of the potential research avenues for this compound, drawing upon established principles of thioamide chemistry and the strategic importance of β-amino acid derivatives. We will delve into proposed synthetic strategies, predictable reactivity patterns, and promising applications in heterocyclic synthesis, drug discovery, and materials science. This document is intended to serve as a foundational resource to inspire and guide future research into this promising chemical entity.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, with its unique combination of a nucleophilic thioamide and an electrophilic methyl ester, represents a versatile platform for chemical innovation. The thioamide moiety, an isostere of the ubiquitous amide bond, imparts distinct physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and unique reactivity.[1][2] These characteristics have led to the incorporation of thioamides into a range of biologically active compounds, from enzyme inhibitors to antimicrobial and antifungal agents.[1][3][4]

This guide will illuminate the potential of this compound by exploring:

-

Plausible Synthetic Pathways: Leveraging established methods for thioamide synthesis.

-

Core Reactivity and Transformative Potential: Harnessing the dual functionality for novel molecular architectures.

-

High-Impact Research Areas: Proposing applications in medicinal chemistry, materials science, and as a scaffold for combinatorial libraries.

Foundational Chemistry: Synthesis and Characterization

While specific experimental data for this compound is not extensively reported, its synthesis can be confidently predicted based on well-established methodologies for thioamide formation.

Proposed Synthesis: Thionation of the Amide Precursor

The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amide.[2] In this case, the precursor would be Methyl 3-amino-3-oxopropanoate. The thionating agent of choice is often Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: To a solution of Methyl 3-amino-3-oxopropanoate (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF), add Lawesson's reagent (0.5-1.0 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous, non-protic solvents are crucial to prevent the hydrolysis of the thionating agent and the product.

-

Stoichiometry of Lawesson's Reagent: While catalytic amounts can be effective, using a slight excess may be necessary to drive the reaction to completion.

-

Temperature: Thionation reactions often require elevated temperatures to overcome the activation energy of the carbonyl-to-thiocarbonyl conversion.

Predicted Spectroscopic Characterization

Based on the structure and the known spectroscopic data of similar thioamides and β-amino esters, the following characteristic signals can be anticipated:

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the methoxy protons of the ester, the methylene protons adjacent to the ester and thioamide, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent groups. |

| ¹³C NMR | A characteristic downfield shift for the thiocarbonyl carbon (typically in the range of 200-210 ppm).[3] Resonances for the ester carbonyl, methoxy carbon, and methylene carbon would also be present. |

| IR Spectroscopy | A prominent C=S stretching vibration, typically observed in the region of 1200-1000 cm⁻¹. The N-H stretching of the primary amine will also be visible. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₄H₇NO₂S. Fragmentation patterns may involve the loss of the methoxy group or cleavage adjacent to the thioamide. |

Core Directive: Potential Research Areas

The bifunctional nature of this compound opens doors to a multitude of research applications. The following sections outline key areas where this molecule could make a significant impact.

Heterocyclic Synthesis: A Gateway to Novel Scaffolds

Thioamides are renowned precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles, many of which are privileged structures in medicinal chemistry.[5][6]

3.1.1. Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic reaction involving the condensation of a thioamide with an α-haloketone, provides a direct route to substituted thiazoles.[5][7] this compound can serve as the thioamide component, leading to the formation of 2-substituted-4-aminomethyl-thiazole derivatives.

DOT Diagram: Hantzsch Thiazole Synthesis

Caption: Proposed Hantzsch synthesis of thiazoles.

3.1.2. Pyrimidine Synthesis

The thioamide functionality can participate in cyclocondensation reactions with 1,3-dielectrophiles to construct pyrimidine rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines, a core structure in many pharmaceuticals.[8][9]

3.1.3. Thiadiazole Synthesis

1,3,4-Thiadiazoles, known for their diverse biological activities, can be synthesized from thioamides through various cyclization strategies, often involving reaction with hydrazonoyl halides or other suitable reagents.[6][10][11]

Medicinal Chemistry and Drug Discovery

The thioamide group is a valuable pharmacophore in its own right and can be strategically incorporated into drug candidates to enhance their properties.[1][3]

3.2.1. Amide Isostere and Enzyme Inhibition

As a bioisostere of the amide bond, the thioamide group can be used to modify peptides and small molecules to improve their metabolic stability and binding affinity to biological targets.[1][12] The distinct electronic and steric properties of the thioamide can lead to altered interactions with enzyme active sites, potentially resulting in potent and selective inhibitors.[13][14] For example, thioamide-containing compounds have shown promise as inhibitors of urease and histone deacetylases (HDACs).[1][12]

DOT Diagram: Thioamide as an Enzyme Inhibitor

Caption: Thioamide binding to an enzyme active site.

3.2.2. Antimicrobial and Antifungal Agents

A growing body of research highlights the significant antimicrobial and antifungal activities of thioamide-containing compounds.[4][10][15][16] These molecules can act through various mechanisms, including the inhibition of essential enzymes in pathogens.[3] this compound provides a scaffold that can be readily functionalized to generate libraries of compounds for screening against a panel of bacterial and fungal strains.

Experimental Protocol: Preliminary Antimicrobial Screening

-

Compound Preparation: Synthesize a small library of derivatives of this compound by reacting the amine or ester functionality.

-

Microorganism Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

-

Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of each compound using a broth microdilution method.

-

Data Analysis: Compare the MIC values to those of standard antibiotics and antifungals to identify promising lead compounds.

Materials Science Applications

The sulfur atom in the thioamide group can participate in coordination with metal ions and can influence the electronic properties of a molecule. This opens up possibilities for the use of this compound in the development of novel materials.

3.3.1. Coordination Polymers and Metal-Organic Frameworks (MOFs)

The thioamide and ester functionalities can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials have potential applications in catalysis, gas storage, and sensing.

3.3.2. Organic Semiconductors

Thiophene-containing polymers are well-known organic semiconductors. Thioamides can be used to synthesize thiophene derivatives, suggesting a potential, albeit indirect, application of this compound in the field of organic electronics.

Conclusion and Future Outlook

This compound is a molecule with considerable, yet largely unexplored, potential. Its bifunctional nature, combining the reactivity of a thioamide with the versatility of a methyl ester, makes it a highly attractive building block for synthetic and medicinal chemists. The proposed research areas—heterocyclic synthesis, drug discovery, and materials science—represent fertile ground for innovation. This technical guide serves as a call to action for the scientific community to investigate the rich chemistry of this promising compound and unlock its full potential to address challenges in medicine and technology.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamide - Wikipedia [en.wikipedia.org]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]

- 14. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and QSAR studies of novel triazole compounds containing thioamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of Methyl 3-amino-3-thioxopropanoate

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-3-thioxopropanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Profile

This compound is an organic compound that serves as a valuable intermediate in various chemical syntheses.[1] Its structure features a reactive thionoester group, making it a useful building block. Medically, it has been identified as an antipyretic agent with anti-inflammatory properties and has been shown to inhibit the synthesis of triglycerides, fibrinogen, and cholesterol.[1]

Table 1: Chemical and Physical Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 689-09-8 | [1][2] |

| Molecular Formula | C₄H₇NO₂S | [1] |

| Molecular Weight | 133.17 g/mol | [1][2] |

| InChI Key | DVXKSWIBOSXJRV-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 0-8 °C | [2] |

Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific risks is the foundation of safe handling. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

(Data sourced from Sigma-Aldrich Safety Information)[2]

GHS Pictogram:

(GHS07: Exclamation Mark)[2]

Signal Word: Warning [2]

Toxicological Narrative: The toxicological profile is driven by the compound's potential to react with biological macromolecules. Upon contact, it can cause local inflammation on the skin and mucous membranes. Inhalation of dust or aerosols can lead to irritation of the nasal passages and throat, emphasizing the need for robust engineering controls and personal protective equipment.[2]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

The primary defense is to minimize exposure at the source.

-

Ventilation: All handling of solid this compound and its solutions must be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory for weighing, transferring, and any reaction involving this compound.

-

Contained Systems: For larger-scale operations, the use of glove boxes or other closed-system transfers is recommended to eliminate the risk of aerosol formation.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.[3]

-

Lab Coat: A flame-resistant lab coat must be worn at all times. Ensure cuffs are snug to prevent accidental contact with the skin.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator is required.

Storage and Disposal Protocols

Storage

Proper storage is critical to maintaining the compound's stability and preventing hazardous situations.

-

Conditions: Store containers tightly closed in a dry, cool, and well-ventilated place.[3][5] Recommended storage temperature is between 0-8°C.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5] Do not store near heat, sparks, or open flames.[5]

-

Container Integrity: Ensure containers are clearly labeled and stored upright to prevent leaks.

Disposal

Disposal must be handled in accordance with all local, regional, and national regulations.

-

Waste Classification: This material should be treated as hazardous chemical waste.[6]

-

Procedure: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or discharge to sewer systems.[3][6]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

-

Inhalation: Move the victim into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water for at least 15 minutes and consult a doctor.[3][5]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, including under the eyelids.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[3]

-

Accidental Release: Avoid dust formation.[3] Evacuate personnel to safe areas and ensure adequate ventilation. Remove all sources of ignition.[3] Use personal protective equipment.[3] Contain the spill using inert absorbent material (e.g., sand, silica gel) and collect for disposal in suitable, closed containers.[5]

Experimental Workflow: Safe Weighing and Solubilization

This protocol provides a self-validating workflow for safely preparing a stock solution of this compound. The causality behind each step is explained to reinforce safe practices.

Protocol Steps:

-

Preparation (Pre-Operation):

-

Step 1.1: Don all required PPE (lab coat, safety goggles, nitrile gloves). Causality: Establishes the primary barrier of protection before any chemical is handled.

-

Step 1.2: Verify the chemical fume hood is functioning correctly (check airflow monitor). Causality: Ensures the primary engineering control is operational to prevent inhalation exposure.

-

Step 1.3: Prepare the workspace inside the fume hood by laying down a disposable absorbent bench liner. Causality: Contains any minor spills and simplifies cleanup.

-

Step 1.4: Assemble all necessary equipment: analytical balance, weigh paper, spatula, vial for the final solution, and the chosen solvent. Causality: Prevents the need to leave the controlled workspace during the procedure.

-

-

Execution (Handling Operation):

-

Step 2.1: Place the sealed container of this compound inside the fume hood. Allow it to equilibrate to room temperature before opening if stored refrigerated. Causality: Prevents moisture condensation on the cold powder, which can affect weighing accuracy and compound stability.

-

Step 2.2: Carefully open the container. Use a clean spatula to transfer the approximate required amount of powder onto weigh paper on the analytical balance. Perform this action slowly and close to the work surface. Causality: Minimizes the generation of airborne dust particles.

-

Step 2.3: Once the desired mass is weighed, securely close the primary container. Causality: Reduces the time the bulk chemical is exposed to the atmosphere.

-

Step 2.4: Carefully transfer the weighed powder into the designated vial for solubilization.

-

Step 2.5: Add the solvent to the vial in a controlled manner to dissolve the compound. Cap the vial securely.

-

-

Cleanup and Post-Operation:

-

Step 3.1: Dispose of the used weigh paper and any contaminated materials (e.g., pipette tips) into the designated solid hazardous waste container within the fume hood. Causality: Ensures all contaminated disposables are segregated and handled as hazardous waste.

-

Step 3.2: Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the solid waste container.

-

Step 3.3: Wipe down the work surface within the fume hood.

-

Step 3.4: Remove gloves and dispose of them, then wash hands thoroughly with soap and water. Causality: Final decontamination step to prevent inadvertent exposure.

-

Workflow Visualization

Caption: Diagram 1: A sequential workflow for the safe handling of this compound from preparation to cleanup.

Emergency Response Logic

Caption: Diagram 2: A decision-making flowchart for immediate actions following an accidental exposure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amino-Acid-Esters

Abstract

Amino acid methyl esters are crucial intermediates in a multitude of chemical syntheses, most notably in peptide chemistry, medicinal chemistry, and as chiral building blocks.[1][2][3] Their synthesis involves the protection of the carboxylic acid functional group, thereby enabling selective reactions at the amino group. This guide provides a detailed, in-depth analysis of the most effective and commonly employed methods for the synthesis of amino acid methyl esters. We will delve into the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and offer expert insights into the advantages and limitations of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Amino Acid Esterification

The dual functionality of amino acids—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—presents a unique challenge in synthetic chemistry. To facilitate selective N-acylation, such as in peptide bond formation, the carboxylic acid moiety must be temporarily masked or "protected." Esterification, particularly to the methyl ester, is a fundamental and widely adopted strategy to achieve this protection. The resulting amino acid methyl esters are generally stable, crystalline solids (often as their hydrochloride salts), which are amenable to purification and subsequent reactions.[4]

The choice of esterification method is critical and depends on several factors, including the specific amino acid's side chain functionality, desired scale, and available laboratory resources. This guide will focus on three robust and widely validated methods:

-

Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium process.

-

Thionyl Chloride in Methanol: A highly efficient method that generates the acid catalyst in situ.

-

Trimethylchlorosilane (TMSCl) in Methanol: A mild and convenient modern alternative.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the principle of driving a reversible reaction to completion.[5] It involves heating an amino acid in methanol with a catalytic amount of a strong acid.

Mechanistic Insight

The reaction mechanism proceeds through several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The loss of a water molecule generates a resonance-stabilized carbocation.

-

Deprotonation: Deprotonation of the remaining hydroxyl group by a weak base (e.g., another molecule of methanol) regenerates the acid catalyst and yields the final ester product.

To favor the formation of the ester, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of methanol, which also serves as the solvent.

Experimental Protocol: Synthesis of L-Alanine Methyl Ester Hydrochloride

Materials:

-

L-Alanine

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

-

Diethyl Ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-alanine (e.g., 10 g) in anhydrous methanol (100 mL).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) dropwise with vigorous stirring. Alternatively, bubble dry HCl gas through the solution for 15-20 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 4-6 hours).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Product Precipitation: To the resulting viscous oil, add cold diethyl ether (e.g., 100 mL) to precipitate the L-alanine methyl ester hydrochloride as a white solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Discussion

Advantages:

-

Cost-Effective: The reagents are inexpensive and readily available.[6]

-

Scalable: The procedure can be easily adapted for larger-scale syntheses.

Limitations:

-

Equilibrium Reaction: Requires a large excess of alcohol to achieve high yields.

-

Harsh Conditions: The use of strong acids and elevated temperatures may not be suitable for amino acids with sensitive functional groups in their side chains.

Method 2: Thionyl Chloride in Methanol

This method is highly efficient and one of the most common for preparing amino acid methyl esters.[7] Thionyl chloride (SOCl₂) reacts exothermically with methanol to generate hydrogen chloride (HCl) in situ, which then acts as the catalyst for the Fischer-Speier esterification.[8] This approach avoids the direct use of corrosive HCl gas.

Mechanistic Insight

The key to this method is the initial reaction between thionyl chloride and methanol:

SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl CH₃OS(O)Cl + CH₃OH → (CH₃O)₂SO + HCl

The generated HCl protonates the amino acid's carboxylic acid group, initiating the esterification process as described in the Fischer-Speier mechanism. The anhydrous conditions generated by the reagent favor the forward reaction.

Experimental Protocol: Synthesis of L-Leucine Methyl Ester Hydrochloride

Materials:

-

L-Leucine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (CaCl₂)

-

Rotary evaporator

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, cool anhydrous methanol (100 mL) in an ice bath.

-

Thionyl Chloride Addition: Slowly and dropwise, add thionyl chloride (e.g., 1.2 equivalents) to the cold methanol with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

-

Amino Acid Addition: Once the addition of thionyl chloride is complete, add L-leucine (e.g., 10 g) portion-wise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight, or gently reflux for 2-3 hours until the reaction is complete as monitored by TLC.[7]

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: Add cold diethyl ether to the residue to precipitate the L-leucine methyl ester hydrochloride. Collect the product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Discussion

Advantages:

-

High Yields: This method generally provides excellent yields.[7]

-

Anhydrous Conditions: The in situ generation of HCl ensures anhydrous conditions, driving the equilibrium towards the product.

Limitations:

-

Hazardous Reagent: Thionyl chloride is a corrosive and toxic reagent that must be handled with care in a fume hood.[9][10]

-

Exothermic Reaction: The initial addition of thionyl chloride to methanol requires careful temperature control.

Method 3: Trimethylchlorosilane (TMSCl) in Methanol

This is a more modern, convenient, and milder method for the synthesis of amino acid methyl esters.[1][2][11] Similar to the thionyl chloride method, TMSCl reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.

Mechanistic Insight

The reaction of trimethylchlorosilane with methanol produces HCl and the inert methoxytrimethylsilane:

(CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl

The generated HCl then facilitates the esterification as previously described. The mildness of this method stems from the controlled generation of HCl.

Experimental Protocol: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

Materials:

-

L-Phenylalanine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

-

Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: Suspend L-phenylalanine (e.g., 10 g) in anhydrous methanol (100 mL) in a round-bottom flask with a magnetic stir bar.

-

TMSCl Addition: Slowly add trimethylchlorosilane (e.g., 2.0 equivalents) to the suspension at room temperature with stirring.[1]

-

Reaction: Stir the resulting solution at room temperature. The reaction is typically complete within a few hours to overnight, as monitored by TLC.[1][2]

-

Workup and Isolation: Remove the solvent and excess reagents via rotary evaporation. Add cold diethyl ether to the residue to precipitate the product. Collect the L-phenylalanine methyl ester hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Discussion

Advantages:

-

Mild Conditions: The reaction proceeds efficiently at room temperature, making it suitable for sensitive amino acids.[2][3]

-

Convenience and Safety: TMSCl is less hazardous to handle than thionyl chloride, and the procedure is operationally simple.[1][3]

-

Excellent Yields: This method consistently provides good to excellent yields across a range of amino acids.[1][2][11]

Limitations:

-

Reagent Cost: TMSCl can be more expensive than thionyl chloride or sulfuric acid.

Comparative Summary of Methods

| Feature | Fischer-Speier Esterification | Thionyl Chloride/Methanol | TMSCl/Methanol |

| Catalyst | Strong Acid (H₂SO₄, HCl) | SOCl₂ (generates HCl in situ) | TMSCl (generates HCl in situ) |

| Temperature | Reflux | Room Temp to Reflux | Room Temperature |

| Reaction Time | 4-6 hours | 2-12 hours | 2-24 hours |

| Typical Yields | Good to Very Good | Excellent | Excellent[1][2] |

| Key Advantage | Low Cost, Scalable[6] | High Efficiency | Mild Conditions, Convenient[2][3] |

| Key Disadvantage | Harsh Conditions | Hazardous Reagent[9][10] | Reagent Cost |

Purification and Handling of Amino Acid Methyl Ester Hydrochlorides

The crude amino acid methyl ester hydrochlorides obtained from these procedures are often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) is effective.

It is important to note that these protocols yield the hydrochloride salt of the amino acid methyl ester. To obtain the free amine, a neutralization step is required. This is typically achieved by treating a solution of the hydrochloride salt with an aqueous base (e.g., sodium bicarbonate, potassium carbonate) and extracting the free ester into an organic solvent.[12]

Visualizing the Workflow

General Workflow for Amino Acid Methyl Ester Synthesis

Caption: General experimental workflow for the synthesis of amino acid methyl ester hydrochlorides.

Fischer-Speier Esterification Mechanism

Caption: Simplified mechanism of the Fischer-Speier esterification reaction.

Conclusion

The synthesis of amino acid methyl esters is a fundamental transformation in organic and medicinal chemistry. The choice between Fischer-Speier esterification, the thionyl chloride method, or the TMSCl method depends on the specific requirements of the synthesis, including substrate sensitivity, scale, and safety considerations. The TMSCl/methanol system represents a particularly attractive option due to its mild conditions, operational simplicity, and high efficiency.[1][2][3] By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the most appropriate method for their synthetic goals.

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. studylib.net [studylib.net]

- 10. pianetachimica.it [pianetachimica.it]

- 11. A convenient synthesis of amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 3-amino-3-thioxopropanoate in Medicinal Chemistry

Introduction: The Emergence of a Versatile Thioamide Building Block

In the landscape of modern drug discovery, the strategic incorporation of unique functional groups can profoundly influence the pharmacological profile of a lead compound. Methyl 3-amino-3-thioxopropanoate, a bifunctional molecule featuring both a methyl ester and a primary thioamide, represents a versatile and increasingly valuable synthon for medicinal chemists. The thioamide moiety, an isostere of the ubiquitous amide bond, imparts distinct physicochemical properties that can enhance biological activity, improve metabolic stability, and provide novel intellectual property.[1][2][3] This document serves as a comprehensive guide to the applications of this compound in medicinal chemistry, providing detailed protocols for its utilization in the synthesis of key heterocyclic scaffolds.

Physicochemical Properties and Biological Potential

This compound is a compound with potential intrinsic biological activity. It has been reported to possess antipyretic and anti-inflammatory properties.[4] Furthermore, it has been shown to inhibit the synthesis of triglycerides, fibrinogen, and cholesterol, suggesting its potential as a starting point for the development of agents targeting metabolic disorders.[4]

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂S | [4] |

| Molecular Weight | 133.17 g/mol | [4] |

| SMILES | COC(=O)CC(=S)N | [4] |

| Reported Activities | Antipyretic, Anti-inflammatory, Inhibitor of triglyceride, fibrinogen, and cholesterol synthesis | [4] |

Core Application: A Synthon for Bioactive Heterocycles

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of diverse heterocyclic systems.[5][6] The thioamide functionality is a key reactive handle for constructing rings such as thiazoles and pyrimidines, which are privileged scaffolds in numerous approved drugs.[7][8]

Logical Workflow for Heterocycle Synthesis

The general strategy for utilizing this compound involves the reaction of its nucleophilic sulfur and nitrogen atoms with electrophilic partners to construct the desired heterocyclic core. The methyl ester provides an additional point for diversification or can be involved in subsequent cyclization reactions.

Caption: General workflow for the application of this compound.

Protocol 1: Synthesis of 2-Amino-4-substituted-thiazole-5-carboxylates

This protocol details the synthesis of a thiazole ring system, a common motif in medicinal chemistry, via a Hantzsch-type condensation reaction.[9]

Rationale: The thioamide group of this compound acts as the key nucleophile, reacting with an α-halocarbonyl compound to form the thiazole ring. This reaction is a robust and widely used method for constructing this important heterocycle.

Materials:

-

This compound

-

α-Bromoacetophenone (or other α-haloketones)

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of thioamide).

-

Addition of α-Haloketone: To the stirred solution, add the desired α-bromoacetophenone (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired methyl 2-amino-4-phenylthiazole-5-carboxylate.

Expected Outcome: A crystalline solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Reaction scheme for the synthesis of a thiazole derivative.

Protocol 2: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine-5-carboxylates

This protocol describes the synthesis of a pyrimidine ring, another critical scaffold in drug discovery, using this compound.[8][10]

Rationale: The reaction of the thioamide with a β-dicarbonyl compound, such as diethyl malonate, in the presence of a base leads to the formation of the pyrimidine ring. The thioamide provides the N-C-S unit for the cyclization.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide solution in ethanol (21 wt%)

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Filter paper

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide in ethanol (2.2 eq).

-

Addition of Reagents: To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After 15 minutes, add a solution of this compound (1.0 eq) in absolute ethanol.

-

Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1 M hydrochloric acid to neutralize the mixture to pH ~7.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water and then a small amount of cold ethanol.

-

-

Purification: The collected solid is often pure enough for subsequent steps. If necessary, recrystallize from a suitable solvent like ethanol/water.

Expected Outcome: A solid product. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Reaction scheme for the synthesis of a pyrimidine derivative.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent biological potential, coupled with its utility as a synthon for constructing medicinally relevant thiazole and pyrimidine scaffolds, makes it an attractive starting material for drug discovery programs. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and develop novel therapeutic agents. Future work could focus on expanding the library of heterocycles derived from this synthon and evaluating their biological activities against a range of therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 689-09-8 | AAA68909 [biosynth.com]

- 5. Thioamides in medicinal chemistry and as small molecule therapeutic agents [ouci.dntb.gov.ua]

- 6. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. bu.edu.eg [bu.edu.eg]

Application Note & Protocol: High-Purity Isolation of Methyl 3-amino-3-thioxopropanoate via Optimized Recrystallization

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Thioamide Scaffolds

Methyl 3-amino-3-thioxopropanoate is a versatile synthetic intermediate, featuring both a thioamide and a methyl ester functional group.[1] Its utility in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds is significant. The biological activity and reaction kinetics of such intermediates are profoundly influenced by their purity. Trace impurities can lead to unpredictable side reactions, decreased yields, and complications in downstream applications, particularly in drug development where stringent purity standards are paramount.